molecular formula C25H32N2O5 B1674419 Ifetroban CAS No. 143443-90-7

Ifetroban

Cat. No.: B1674419
CAS No.: 143443-90-7
M. Wt: 440.5 g/mol
InChI Key: BBPRUNPUJIUXSE-DXKRWKNPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ifetroban involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ifetroban undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Ifetroban has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study thromboxane receptor antagonism and related chemical reactions.

    Biology: Investigated for its effects on cellular processes such as platelet aggregation and vascular contraction.

    Medicine: Explored for therapeutic potential in treating conditions like cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, and cardiomyopathy.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Ifetroban exerts its effects by selectively antagonizing thromboxane-prostanoid receptors. Thromboxane is a substance produced by platelets that promotes blood clot formation and blood vessel constriction. By blocking these receptors, this compound inhibits platelet aggregation and vascular contraction, thereby exerting its therapeutic effects. The molecular targets include thromboxane-prostanoid receptors on platelets and airway muscle cells .

Comparison with Similar Compounds

Ifetroban is unique in its high selectivity and potency as a thromboxane receptor antagonist. Similar compounds include:

This compound stands out due to its broad range of potential therapeutic applications and its effectiveness in various preclinical and clinical studies.

Properties

IUPAC Name

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRUNPUJIUXSE-DXKRWKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869931
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143443-90-7
Record name Ifetroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143443-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifetroban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifetroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFETROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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